Dihydro-3,3-diethyl-2,5-furandione

説明

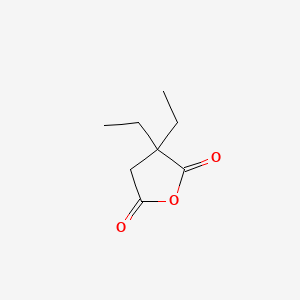

“Dihydro-3,3-diethyl-2,5-furandione” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 3,3-diethyloxolane-2,5-dione and 2,2-Diethylsuccinic anhydride .

Synthesis Analysis

The synthesis of “Dihydro-3,3-diethyl-2,5-furandione” involves a mixture of 2,2-diethylsuccinic acid and acetyl chloride heated under reflux for 2 hours. The mixture is then cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene .Molecular Structure Analysis

The molecular structure of “Dihydro-3,3-diethyl-2,5-furandione” is represented by the InChI string: InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 . The compound has a molecular weight of 156.18 g/mol .科学的研究の応用

Biomass Conversion and Polymer Production

Research on biomass conversion and the production of sustainable polymers heavily features furan derivatives. These compounds, derived from renewable resources, play a critical role in developing next-generation polymers and fuels. For instance, 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in synthesizing monomers, polymers, and various functional materials due to their versatility and availability from plant biomass (Chernyshev et al., 2017). The study by Chernyshev and colleagues emphasizes the potential of furan derivatives in replacing non-renewable hydrocarbon sources, indicating a similar promise for Dihydro-3,3-diethyl-2,5-furandione in such applications.

Catalysis and Chemical Transformations

Furan derivatives are also extensively studied in catalysis and chemical transformations, indicating potential research applications for Dihydro-3,3-diethyl-2,5-furandione. For example, heterogeneous acid catalysts have been explored for converting carbohydrates into furfural and hydroxymethylfurfural, showcasing the efficiency of such catalysts in optimizing yields and supporting sustainable chemical processes (Agirrezabal-Telleria et al., 2014). This area of research demonstrates the utility of furan derivatives in advancing green chemistry and might highlight similar uses for Dihydro-3,3-diethyl-2,5-furandione in catalytic and transformation processes.

特性

IUPAC Name |

3,3-diethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBJDZLMEPZABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182624 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-3,3-diethyl-2,5-furandione | |

CAS RN |

2840-69-9 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)

![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)